molecular formula C22H28O4 B019410 11alpha-Hydroxycanrenone CAS No. 192569-17-8

11alpha-Hydroxycanrenone

Cat. No. B019410
CAS RN: 192569-17-8
M. Wt: 356.5 g/mol
InChI Key: RJTDWMKVQUPGSY-ZZAKNFCKSA-N
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Description

11alpha-Hydroxycanrenone is a key intermediate in the synthesis of Eplerenone, a cardiovascular drug . It is produced by the biotransformation of Canrenone by Aspergillus ochraceus SIT34205 .


Synthesis Analysis

The synthesis of this compound involves the biotransformation of Canrenone by Aspergillus ochraceus . A study found that the cytochrome P450 (CYP) enzyme system in Aspergillus ochraceus strain MF018 could catalyse the conversion of Canrenone to this compound, but its biocatalytic efficiency was low . To improve the efficiency of this compound production, the CYP monooxygenase-coding gene of MF018 was predicted and cloned based on whole-genome sequencing results . A recombinant A. ochraceus strain MF010 with the high expression of CYP monooxygenase was then obtained through homologous recombination . The biocatalytic rate of this recombinant strain reached 93% at 60 h without the addition of organic solvents or surfactants and was 17-18% higher than that of the MF018 strain .


Molecular Structure Analysis

The molecular formula of this compound is C22H28O4 . The molecular weight is 356.5 g/mol . The IUPAC name is (8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione .

Scientific Research Applications

  • Biocatalysis and Pharmaceuticals : The transformation of canrenone into 11alpha-hydroxycanrenone by immobilized whole Aspergillus ochraceus cells is a notable application. This bio-catalyzed oxidation product holds promise for pharmaceutical and biotechnological applications (Mao, Mao, & Fan, 2005).

  • Microchannel Systems in Steroid Extraction : Efficient and high-yield steroid extraction using microchannel systems can be beneficial for the development of integrated systems for 11alpha-hydroxylation of progesterone by Rhizopus nigricans in pellet form. This suggests potential in improving the efficiency of pharmaceutical production processes (Žnidaršič-Plazl & Plazl, 2007).

  • Microbial Transformations in Drug Development : Microbial transformations of cardiovascular drugs like mexrenone and canrenone can produce new metabolites, including 11alpha- and 12beta-hydroxymexrenone, and 9alpha-hydroxycanrenone. These metabolites have potential therapeutic applications, showcasing the role of microbial transformations in creating new drug candidates (Preisig et al., 2003).

  • Improved Production Techniques : The recombinant Aspergillus ochraceus strain MF010, with high expression of CYP monooxygenase, significantly improves the production efficiency of 11-hydroxycanrenone. This has high potential for the industrial production of eplerenone, a medication used in heart failure management (Li et al., 2020).

  • Steroid Biochemistry : CYP106A2 is known to produce 11alpha-hydroxyprogesterone and 9alpha-hydroxyprogesterone, which may have pharmaceutical relevance. Understanding these biochemical processes can contribute to the development of new drugs and therapies (Lisurek et al., 2004).

  • Endocrine and Metabolic Profiling : The simultaneous quantification of 11-oxygenated androgens in human serum and plasma provides valuable data for endocrine and metabolic profiling. This method is significant for understanding various physiological processes and disorders (Caron, Turcotte, & Guillemette, 2021).

Future Directions

In terms of future directions, there is potential for the industrial production of Eplerenone using the recombinant A. ochraceus strain MF010 . This strain can overcome the limitation of substrate biocatalytic efficiency and thus holds a high potential for application in the industrial production of Eplerenone .

Biochemical Analysis

Biochemical Properties

11alpha-Hydroxycanrenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is cytochrome P450 monooxygenase, which catalyzes the hydroxylation of Canrenone to produce this compound . This interaction is crucial for the synthesis of Eplerenone, as it enhances the pharmacological activity of the compound. Additionally, this compound interacts with other biomolecules, such as transport proteins, which facilitate its movement within the cell.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance . By blocking aldosterone receptors, this compound helps in reducing blood pressure and preventing fluid retention. This compound also impacts gene expression by modulating the activity of transcription factors involved in the regulation of cardiovascular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to aldosterone receptors, inhibiting their activity and preventing the effects of aldosterone on the cardiovascular system . This inhibition leads to a decrease in sodium and water retention, thereby reducing blood pressure. Additionally, this compound modulates the activity of cytochrome P450 enzymes, which are involved in its synthesis and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its efficacy in reducing blood pressure and preventing fluid retention, without significant adverse effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces blood pressure and prevents fluid retention without causing significant side effects . At higher doses, it may lead to toxic effects, such as electrolyte imbalances and renal dysfunction. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its synthesis and degradation. The primary metabolic pathway involves the hydroxylation of Canrenone by cytochrome P450 monooxygenase to produce this compound . This compound is further metabolized by other enzymes, leading to the formation of various metabolites that are excreted from the body. The involvement of this compound in these pathways highlights its significance in the overall metabolism of steroidal compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins. These proteins help in the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound is crucial for its therapeutic effects, as it needs to reach the aldosterone receptors to exert its action.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and the nucleus, where it interacts with aldosterone receptors and other biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This localization is essential for its function, as it ensures that the compound reaches its target sites to exert its therapeutic effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 11alpha-Hydroxycanrenone involves several steps including oxidation, esterification, and reduction.", "Starting Materials": [ "Canrenone", "Sodium periodate", "Methanol", "Sodium bicarbonate", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Canrenone is oxidized using sodium periodate in methanol to form 11-oxo-canrenone", "11-oxo-canrenone is esterified using acetic anhydride and pyridine to form 11-acetoxy-canrenone", "11-acetoxy-canrenone is reduced using sodium borohydride in methanol to form 11alpha-hydroxy-canrenone", "The product is extracted using ethyl acetate and purified using a mixture of water and hydrochloric acid followed by sodium bicarbonate and sodium hydroxide to obtain the final product" ] }

CAS RN

192569-17-8

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(10R,13S,17S)-11-hydroxy-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h3-4,11,15-17,19,24H,5-10,12H2,1-2H3/t15?,16?,17?,19?,20-,21-,22-/m0/s1

InChI Key

RJTDWMKVQUPGSY-ZZAKNFCKSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3C2C(C[C@]4(C3CC[C@]45CCC(=O)O5)C)O

SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Appearance

Powder

Pictograms

Health Hazard; Environmental Hazard

synonyms

(11α,17α)-11,17-Dihydroxy-3-oxopregna-4,6-diene-21-carboxylic Acid γ-Lactone; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha-Hydroxycanrenone
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11alpha-Hydroxycanrenone
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11alpha-Hydroxycanrenone
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11alpha-Hydroxycanrenone
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11alpha-Hydroxycanrenone
Reactant of Route 6
11alpha-Hydroxycanrenone

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